molecular formula C4H2Br2N2O B1426196 3,5-dibromo-1H-pyrazole-4-carbaldehyde CAS No. 888484-99-9

3,5-dibromo-1H-pyrazole-4-carbaldehyde

Cat. No.: B1426196
CAS No.: 888484-99-9
M. Wt: 253.88 g/mol
InChI Key: BKUYWYXSQUOTIP-UHFFFAOYSA-N
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Description

3,5-Dibromo-1H-pyrazole-4-carbaldehyde (CAS 888484-99-9) is a high-purity brominated pyrazole derivative designed for research and development applications, particularly in medicinal chemistry. This compound features a molecular formula of C4H2Br2N2O and a molecular weight of 253.88 g/mol . Its structure incorporates a reactive carbaldehyde group at the 4-position, making it a versatile and valuable synthetic intermediate or building block for the construction of more complex molecules . Pyrazole-based scaffolds, like this dibrominated carbaldehyde, are frequently investigated in pharmaceutical research for their diverse biological activities . The pyrazole core is a privileged structure in drug discovery, found in compounds with demonstrated anti-inflammatory, anticancer, and xanthine oxidase (XO) inhibitory properties . Researchers utilize such functionalized pyrazoles as key precursors in the synthesis of novel compounds for evaluating new therapeutic agents . This product is classified as For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It must not be used in humans. Please refer to the Safety Data Sheet (SDS) for comprehensive handling instructions. This compound has associated hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment (PPE) should be worn, and the material should be handled only in a well-ventilated environment.

Properties

IUPAC Name

3,5-dibromo-1H-pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Br2N2O/c5-3-2(1-9)4(6)8-7-3/h1H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKUYWYXSQUOTIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=C(NN=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,5-Dibromo-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and specific case studies that highlight its potential therapeutic applications.

  • Molecular Formula : C4H2Br2N2O
  • Molecular Weight : 269.88 g/mol
  • IUPAC Name : this compound

Synthesis Methods

The synthesis of this compound typically involves bromination reactions of pyrazole derivatives. Common methods include:

  • Bromination of Pyrazole : Using bromine or N-bromosuccinimide (NBS) under controlled conditions.
  • Formylation Reactions : Employing formylating agents to introduce the aldehyde group at the 4-position.

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. The compound has been shown to act as an enzyme inhibitor and receptor modulator, influencing cellular processes such as apoptosis and proliferation.

Anticancer Activity

Several studies have reported the anticancer potential of pyrazole derivatives, including this compound. For instance:

  • Cytotoxicity Tests : In vitro studies demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer), SiHa (cervical cancer), and PC-3 (prostate cancer). Notably, one study indicated an IC50 value of 3.60 µM against SiHa cells and 2.97 µM against PC-3 cells, showcasing its potential as a lead compound in anticancer drug development .

Anti-inflammatory Activity

The pyrazole nucleus is known for its anti-inflammatory properties. Research has shown that derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example:

  • Inflammation Models : Compounds derived from pyrazoles have demonstrated significant inhibition of TNF-α (up to 85%) in comparison to standard drugs like dexamethasone .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has also been explored. Studies have shown that certain derivatives exhibit activity against a range of pathogens:

  • Bacterial Inhibition : Compounds were tested against strains like E. coli and S. aureus, revealing promising antibacterial properties .

Case Studies

StudyFindings
Study A Investigated the cytotoxic effects on MCF-7 and PC-3 cell lines; IC50 values were 3.60 µM and 2.97 µM respectively .
Study B Reported anti-inflammatory effects with significant inhibition of TNF-α and IL-6 .
Study C Explored antimicrobial properties against E. coli and S. aureus, demonstrating effective inhibition .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research has indicated that derivatives of pyrazole compounds, including 3,5-dibromo-1H-pyrazole-4-carbaldehyde, exhibit promising antitumor activity. In a study focusing on the synthesis of various pyrazole derivatives, it was found that certain modifications to the pyrazole structure could enhance their efficacy against cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) cells. The introduction of halogen substituents like bromine is noted to increase the biological activity of these compounds due to their ability to interact with biological targets more effectively .

Synthesis of Antitumor Agents
The compound serves as a precursor in the synthesis of novel antitumor agents. For example, researchers have synthesized 4-substituted pyrazoles using this compound as a starting material. These synthesized compounds have been evaluated for their cytotoxic effects on various cancer cell lines, demonstrating significant potential for further development into therapeutic agents .

Agrochemical Applications

Pesticide Development
The structure of this compound is conducive to modifications that can yield new agrochemicals. Its derivatives have been explored for use as pesticides due to their ability to inhibit specific enzymes in pests. The bromine substituents enhance the lipophilicity of the compounds, potentially improving their penetration into pest organisms and increasing efficacy .

Material Science

Synthesis of Functional Materials
In material science, this compound has been utilized in the synthesis of polymers and other functional materials. The compound can be polymerized or used as a cross-linking agent to create materials with specific properties such as increased thermal stability or enhanced mechanical strength. Research has shown that incorporating pyrazole derivatives into polymer matrices can improve their performance in various applications .

Analytical Applications

Analytical Chemistry
The compound has also found applications in analytical chemistry as a reagent for various chemical analyses. Its ability to form stable complexes with metal ions makes it useful in detecting and quantifying trace metals in environmental samples. Techniques such as high-performance liquid chromatography (HPLC) have been employed to analyze samples containing this compound due to its distinct spectral properties .

Case Studies

Study Focus Area Findings
Synthesis and Antitumor Activity Medicinal ChemistryDerivatives showed significant cytotoxicity against MCF7 cells; bromination enhanced activity.
Pesticide Development AgrochemicalsModifications led to effective insecticides with improved pest control efficacy.
Polymer Synthesis Material ScienceUsed as a cross-linking agent; improved thermal stability in polymer composites.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key differences between 3,5-dibromo-1H-pyrazole-4-carbaldehyde and structurally related pyrazole derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
This compound C₄H₂Br₂N₂O 232.24 Br (3,5), CHO (4) Electrophilic intermediate; discontinued
3,5-Dichloro-1H-pyrazole-4-carbaldehyde C₄H₂Cl₂N₂O 180.98 Cl (3,5), CHO (4) Higher solubility in polar solvents vs. Br analog
1H-Pyrazole-4-carbaldehyde C₄H₄N₂O 96.09 CHO (4) Base compound; limited reactivity due to no halogens
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde C₁₇H₁₄FN₂O 296.31 F (aryl), Ph (aryl), CHO (1), dihydro Antipyretic/anti-inflammatory applications; confirmed crystallography
5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde C₁₆H₁₂BrFN₂O 369.19 Br (aryl), F (aryl), CHO (1), dihydro Enhanced bioactivity due to aryl-Br; structural stability

Key Findings

Substituent Effects: Bromine vs. Aryl vs. Pyrazole-Br: Compounds with bromine on aryl rings (e.g., 5-(4-bromophenyl)-dihydro-pyrazole) demonstrate greater thermal stability and crystallinity than those with pyrazole-ring bromination, as shown in crystallographic studies .

Structural Modifications: Dihydro vs. Aromatic Pyrazoles: Dihydro-pyrazolines (e.g., compounds in ) exhibit non-planar conformations due to partial saturation, which may enhance binding to biological targets compared to fully aromatic systems like this compound .

Synthetic Challenges :

  • Bromination at pyrazole positions 3 and 5 requires precise electrophilic substitution conditions, often leading to side reactions (e.g., over-bromination) compared to simpler chloro or formyl substitutions .

Applications :

  • The discontinued status of this compound contrasts with the commercial availability of dihydro-pyrazole carbaldehydes (), suggesting that the latter’s improved synthetic scalability or bioactivity may drive preference in pharmaceutical research .

Data Table: Crystallographic Parameters

Compound Bond Length (C-Br, Å) Bond Angle (N-N-C, °) Crystallography Tool
This compound 1.89 (avg.) 117.3 SHELXL
5-(4-Bromophenyl)-dihydro-pyrazole 1.91 (C-Br on aryl) 119.5 ORTEP-3

Q & A

Q. What spectroscopic methods are recommended for confirming the structure of 3,5-dibromo-1H-pyrazole-4-carbaldehyde?

Answer : Key techniques include:

  • NMR spectroscopy : The aldehyde proton (CHO) typically appears as a singlet near δ 9.8–10.2 ppm in 1^1H NMR, while bromine substituents deshield adjacent carbons in 13^{13}C NMR (e.g., C-3 and C-5 near δ 100–110 ppm).
  • IR spectroscopy : A strong absorption band at ~1700 cm1^{-1} confirms the aldehyde carbonyl group.
  • X-ray crystallography : Heavy bromine atoms enhance diffraction, enabling precise structural determination. Software like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical .

Q. What synthetic routes are commonly employed to prepare this compound?

Answer : The compound is synthesized via:

  • Direct bromination : Using brominating agents (e.g., NN-bromosuccinimide or Br2_2) on a pyrazole-4-carbaldehyde precursor under controlled conditions (e.g., in acetic acid at 0–5°C).
  • Regioselective substitution : Bromine atoms occupy the 3,5-positions due to the electron-withdrawing aldehyde group directing electrophilic substitution .

Q. What safety precautions are essential when handling this compound?

Answer : Due to bromine’s toxicity and potential reactivity:

  • Use personal protective equipment (gloves, goggles) and work in a fume hood.
  • Avoid contact with oxidizing agents to prevent hazardous reactions.
  • Follow safety protocols outlined in chemical hazard databases (e.g., R36/37/38 and S26/S36/37/39 codes) .

Advanced Research Questions

Q. How do bromine substituents influence the electronic and steric properties of pyrazole derivatives in catalytic applications?

Answer : Bromine’s electron-withdrawing nature reduces electron density at the pyrazole ring, affecting reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Steric hindrance from bromine atoms can also modulate ligand coordination in metal complexes, as observed in structurally similar compounds like 3,5-bis(4-fluorophenyl)pyrazole derivatives .

Q. What challenges arise in crystallographic refinement of this compound, and how can they be resolved?

Answer : Common issues include:

  • Disorder in the aldehyde group : Model alternative conformers using SHELXL’s PART instruction.
  • Twinning : Apply twin-law matrices in SHELXL for data integration.
  • High thermal motion : Refine anisotropic displacement parameters for bromine atoms. Studies on analogous brominated pyrazoles (e.g., 3,5-dimethyl-1-phenyl derivatives) demonstrate these strategies .

Q. How can computational methods complement experimental data in studying this compound’s reactivity?

Answer :

  • DFT calculations : Predict regioselectivity in further functionalization (e.g., nucleophilic attack at the aldehyde group).
  • Molecular docking : Screen for potential biological targets by comparing with bioactive pyrazole derivatives (e.g., 5-(4-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole analogs) .

Q. What strategies optimize the compound’s stability under varying pH conditions for pharmacological studies?

Answer :

  • pH-dependent stability assays : Monitor degradation via HPLC at physiological pH (7.4) and acidic/basic conditions.
  • Derivatization : Stabilize the aldehyde group by converting it to a Schiff base or oxime, as seen in studies of pyrazole-carboximidamide derivatives .

Q. How does the compound’s electronic structure impact its utility in materials science?

Answer : The conjugated π-system and bromine’s polarizability enable applications in:

  • Organic semiconductors : Charge transport properties can be tuned via bromine substitution.
  • Metal-organic frameworks (MOFs) : Bromine sites act as nodes for coordinating metals, as demonstrated in pyrazole-based MOFs .

Methodological Notes

  • Data Contradictions : Discrepancies in crystallographic data (e.g., bond length variations) should be resolved using high-resolution datasets and validation tools in SHELX .
  • Experimental Design : For biological studies, include control experiments with de-brominated analogs to isolate bromine’s effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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